4-[(2-methoxybenzoyl)amino]benzoic acid
Description
4-[(2-Methoxybenzoyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-methoxybenzoyl group attached via an amide linkage to the para position of the benzoic acid core. This structure combines aromatic rings with polar functional groups (carboxylic acid and methoxy), conferring unique physicochemical properties.
Properties
IUPAC Name |
4-[(2-methoxybenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-13-5-3-2-4-12(13)14(17)16-11-8-6-10(7-9-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSLIRHDZLWLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(2-methoxybenzoyl)amino]benzoic acid with structurally related compounds, emphasizing substituent effects, biological activities, and synthetic strategies:
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance target binding (e.g., RNA polymerase inhibition). In contrast, electron-donating groups (e.g., methoxy in the target compound) may reduce affinity but improve solubility. Bulky aromatic systems (e.g., quinoline in or coumarin in ) enable π-π interactions, whereas flexible chains (e.g., alkenoxy in ) influence liquid crystalline behavior.
Synthetic Strategies :
- Amide coupling is a common method for linking aromatic amines to acyl groups (e.g., ).
- Mild conditions (e.g., avoiding strong oxidants in ) are critical for preserving acid-sensitive functional groups.
Structural-Activity Relationships (SAR) :
- The carboxylic acid group in benzoic acid derivatives is essential for salt bridge formation (e.g., with LYS643 in ).
- Methoxy groups at specific positions (e.g., 2-methoxy in the target vs. 3,4-dimethoxy in ) modulate electronic effects and steric hindrance.
Crystalline behavior (e.g., in ) is influenced by substituent symmetry and hydrogen-bonding capacity.
Q & A
Q. Table 1: Representative Reaction Conditions
| Parameter | Typical Value |
|---|---|
| Solvent | DMF or THF |
| Base | Triethylamine |
| Reaction Time | 12–24 hours |
| Yield Range | 60–85% (after purification) |
Basic: How can NMR and X-ray crystallography validate the structure of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and the amide proton (δ ~10–12 ppm). Compare with structurally similar compounds (e.g., 4-((benzyloxy)carbonyl)amino benzoic acid derivatives) .
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to resolve aromatic proton splitting patterns.
- ¹H/¹³C NMR : Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for ¹H; ~55–60 ppm for ¹³C) and the amide proton (δ ~10–12 ppm). Compare with structurally similar compounds (e.g., 4-((benzyloxy)carbonyl)amino benzoic acid derivatives) .
- X-ray Crystallography :
Advanced: How do computational and experimental data resolve contradictions in crystallographic refinement?
Methodological Answer:
Discrepancies between experimental data (e.g., bond lengths) and computational models (DFT-optimized geometries) often arise due to crystal packing effects.
- Refinement Strategy :
- Use WinGX or OLEX2 to apply restraints/constraints during SHELXL refinement, especially for disordered methoxy or benzoyl groups.
- Compare experimental data with Density Functional Theory (DFT)-optimized structures (e.g., Gaussian09) to identify steric or electronic distortions .
Example : If the methoxy group’s torsion angle deviates from computational predictions, assess intermolecular hydrogen bonds (e.g., COOH⋯O interactions) influencing conformation .
Advanced: What structure-activity relationship (SAR) insights exist for derivatives of this compound?
Methodological Answer:
Modifying the methoxy or benzoyl groups alters biological activity (e.g., enzyme inhibition):
- Methoxy Position : Derivatives with 3-methoxy or 4-methoxy substituents show reduced binding affinity compared to 2-methoxy in some kinase assays.
- Amide Linker Replacement : Replacing the benzoyl group with heteroaromatic rings (e.g., pyridine) enhances solubility but may reduce target selectivity.
- Data Sources : Compare IC₅₀ values from enzyme inhibition assays (e.g., fluorescence polarization) for analogs in PubChem or literature .
Q. Table 2: SAR Trends for Analogous Compounds
| Modification | Biological Activity Trend | Reference |
|---|---|---|
| 2-Methoxy → 3-Methoxy | ↓ Binding affinity (20–30%) | |
| Benzoyl → Pyridine | ↑ Solubility, ↓ selectivity |
Advanced: How can stability under physiological conditions be assessed?
Methodological Answer:
- Hydrolysis Studies :
- Incubate the compound in buffered solutions (pH 2.0, 7.4, 9.0) at 37°C. Monitor degradation via HPLC/LC-MS.
- Under acidic conditions (pH 2.0), expect amide bond cleavage to yield 2-methoxybenzoic acid and 4-aminobenzoic acid.
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. For example, t₁/₂ ~8 hours at pH 7.4 suggests moderate stability .
Basic: What spectroscopic techniques confirm purity post-synthesis?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >95% area indicates high purity.
- Melting Point : Compare experimental mp (e.g., 180–182°C) with literature values to detect impurities.
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution?
Methodological Answer:
The electron-withdrawing benzoyl group activates the aromatic ring for electrophilic substitution.
- Nitration : React with HNO₃/H₂SO₄ at 0°C. Meta-substitution dominates due to the amide group’s directing effects.
- Sulfonation : Use fuming H₂SO₄ to introduce sulfonic acid groups at the para position relative to the amide.
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-nitro derivatives), while higher temperatures favor thermodynamic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
